molecular formula C27H24FN3O2 B2808483 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189871-75-7

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2808483
CAS RN: 1189871-75-7
M. Wt: 441.506
InChI Key: DYFNVQFUEAECKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H24FN3O2 and its molecular weight is 441.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • The compound has been synthesized and studied for its electronic and spatial structure, both theoretically and experimentally. It was crystallized from acetonitrile, revealing its existence in a monoclinic P21/n space group, indicating its potential as a biologically active molecule (Ivashchenko et al., 2019).

Biological Activity

  • Molecular docking studies have evaluated this compound as a new inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV). This suggests its potential use in antiviral therapies (Ivashchenko et al., 2019).

Derivative Synthesis

  • Derivatives of this compound, such as 5H-pyrimido[5,4-b]indole derivatives, have been synthesized through reactions with various chemicals. These derivatives could have significant implications in various fields of medicinal chemistry (Shestakov et al., 2009).

Research in Nitrogen-Containing Heterocycles

  • Studies have been conducted on nitrogen heterocycles, including derivatives of this compound, to understand their reactions and potential applications in various chemical and pharmaceutical contexts (Harutyunyan, 2016).

Pharmaceutical Development

  • There is ongoing research into the development of processes for the large-scale preparation of this compound, highlighting its potential in pharmaceutical applications (Anderson et al., 1997).

Potential in Drug Discovery

  • The compound and its derivatives are being explored in drug discovery, particularly for their potential in developing new treatments and therapies for various diseases (Reddy et al., 2013).

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-17-7-8-18(2)20(11-17)15-31-24-10-9-21(28)13-23(24)25-26(31)27(32)30(16-29-25)14-19-5-4-6-22(12-19)33-3/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFNVQFUEAECKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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